Chloride ion

Ionic radius Limiting molar conductivity Hydration dynamics

Chloride ion (Cl⁻) is the monovalent anion of the halogen element chlorine, with a Shannon effective ionic radius of 181 pm in six-coordinate geometry. As the most abundant anion in extracellular fluid (~100–110 mM in human plasma) and seawater (~0.55 M), Cl⁻ is classified as an essential dietary macromineral required for fluid balance, gastric acid secretion, and neuronal inhibition.

Molecular Formula Cl-
Molecular Weight 35.45 g/mol
CAS No. 16887-00-6
Cat. No. B108485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloride ion
CAS16887-00-6
SynonymsChloride Ion Level
Chlorides
Ion Level, Chloride
Level, Chloride Ion
Molecular FormulaCl-
Molecular Weight35.45 g/mol
Structural Identifiers
SMILES[Cl-]
InChIInChI=1S/ClH/h1H/p-1
InChIKeyVEXZGXHMUGYJMC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.3 mg/mL at 25 °C

Chloride Ion (CAS 16887-00-6) Procurement Baseline: Physicochemical Identity and Scientific Context


Chloride ion (Cl⁻) is the monovalent anion of the halogen element chlorine, with a Shannon effective ionic radius of 181 pm in six-coordinate geometry . As the most abundant anion in extracellular fluid (~100–110 mM in human plasma) and seawater (~0.55 M), Cl⁻ is classified as an essential dietary macromineral required for fluid balance, gastric acid secretion, and neuronal inhibition . In aqueous solution at 298 K, Cl⁻ exhibits a limiting molar ionic conductivity of approximately 76.3 S cm² mol⁻¹, which reflects its hydrated ionic mobility relative to other halides . Industrially, chloride salts serve as primary sources for chlorine production, de-icing agents, and corrosion-testing standards. Scientifically, Cl⁻ functions as both a passive counterion and an actively regulated signaling species, with dedicated chloride channels (ClC family, CFTR, GABAₐ receptors) and transporters (KCC, NKCC cotransporters) governing its subcellular distribution .

Why Chloride Ion Cannot Be Generically Substituted by Bromide or Iodide: Evidence-Based Differentiation


Although chloride, bromide, and iodide share the same monovalent charge and belong to the halogen group, their physicochemical properties diverge in ways that produce functionally non-interchangeable behavior across multiple scientific and industrial contexts. The progressive increase in ionic radius (Cl⁻ 181 pm < Br⁻ 196 pm < I⁻ 220 pm) alters hydration shell structure, limiting molar conductivity, and lipophilicity, which in turn dictate differential permeability through biological ion channels, distinct positions in the Hofmeister lyotropic series, and varying corrosivity toward stainless steel alloys . In biological systems, chloride is essential for oxygenic photosynthesis and neuronal signaling, whereas bromide has no known essential function in mammals and can competitively interfere with chloride-dependent processes . These differences are not marginal—they are quantifiable and consequential for experimental design, sensor selection, and materials engineering.

Chloride Ion Differentiation Evidence Table: Quantified Performance Against Halide Comparators


Ionic Radius and Aqueous Mobility: Chloride vs. Bromide vs. Iodide

The Shannon effective ionic radius of Cl⁻ is 181 pm (coordination number 6), compared with 196 pm for Br⁻ and 220 pm for I⁻ . This 15 pm (8.3%) difference between Cl⁻ and Br⁻ drives a measurable divergence in aqueous transport properties: the limiting molar ionic conductivity (λ°) of Cl⁻ is 76.3 S cm² mol⁻¹ at 298 K, while Br⁻ exhibits approximately 78.1 S cm² mol⁻¹ . The smaller Cl⁻ ion experiences stronger hydration (more structured hydration shell), which counterintuitively reduces its aqueous mobility relative to Br⁻ despite its smaller crystallographic size—a phenomenon confirmed by the temperature coefficient of limiting bromide ion mobility being uniformly about 2% less than that of chloride ion . In ion chromatography on standard anion-exchange columns, chloride elutes before bromide, enabling baseline-resolved separation that is exploited for quantitative analysis of mixed-halide samples .

Ionic radius Limiting molar conductivity Hydration dynamics Ion chromatography

Pitting Corrosion Potential: Chloride is Significantly More Aggressive than Bromide on Stainless Steel

On lean duplex stainless steel (LDSS) 2001, the critical pitting potential (Epit) in 0.6 M NaCl was measured at approximately 0.26 V_SCE, compared with 0.34 V_SCE in 0.6 M NaBr—a difference of ~80 mV . This finding is corroborated by earlier work on austenitic Fe–18%Cr–12%Ni stainless steel, where the overvoltage for active dissolution was lower in chloride than in bromide solutions by approximately 180 mV . Furthermore, pit morphology differs qualitatively: pits grow predominantly in the depth direction in bromide solutions, whereas faster pit wall expansion occurs in chloride solutions, leading to wider, more destructive pit geometries . The aggressiveness order for halide-induced pitting is consistently reported as Cl⁻ > Br⁻ > I⁻ for stainless steels across multiple alloy compositions .

Pitting corrosion Stainless steel Critical pitting potential Materials selection

Biological Anion Transport Affinity: Chloride is the Preferred Substrate for the Neutrophil Anion Exchanger

In isolated human neutrophils, three distinct Cl⁻ transport pathways exhibit differential halide selectivity. The electrically silent anion-exchange carrier displays decreasing substrate affinity in the order Cl⁻ > Br⁻ > F⁻ > I⁻, with true Km values of 5, 9, 23, and 44 mM, respectively . The active Cl⁻ uptake system (ATP-dependent, furosemide-sensitive) follows the same affinity sequence with Km values of 5, 8, 15, and 41 mM . In contrast, the electrodiffusive channel pathway shows an inverse permeability sequence of I⁻ > Br⁻ > Cl⁻, with relative permeability ratios of 2.2:1.4:1, respectively (P_Cl ≈ 5 × 10⁻⁹ cm/s) . This dual selectivity—carrier preferring Cl⁻, channel preferring Br⁻ and I⁻—demonstrates that chloride cannot be functionally replaced by bromide in anion-exchange-dependent physiological processes without altering transport kinetics by nearly a factor of two.

Anion exchange Chloride transport Neutrophil Km affinity Halide selectivity

Myeloperoxidase Substrate Specificity: Chloride is Oxidized 60-Fold Slower Than Bromide

Myeloperoxidase (MPO), the most abundant protein in neutrophil azurophilic granules, catalyzes the hydrogen peroxide-dependent oxidation of halides to hypohalous acids. Transient kinetic measurements reveal that the second-order rate constant for two-electron reduction of MPO Compound I by Cl⁻ is (2.5 ± 0.3) × 10⁴ M⁻¹ s⁻¹ at pH 7 and 15°C, whereas Br⁻ reacts with a rate constant of (1.1 ± 0.1) × 10⁶ M⁻¹ s⁻¹—a 44-fold kinetic preference for bromide . The relative specificity constants (k_cat/K_m) for Cl⁻, Br⁻, and SCN⁻ are 1:60:730, respectively . Despite this kinetic disadvantage, the ~1,000-fold higher physiological concentration of Cl⁻ (140 mM in plasma) versus Br⁻ (20–100 µM) ensures that HOCl is the dominant oxidant produced under normal conditions . This concentration-kinetics duality means that in experimental settings where halide concentrations are equimolar, bromide will outcompete chloride for MPO-mediated oxidation by a factor of 60.

Myeloperoxidase Neutrophil HOCl Substrate specificity Innate immunity

Volume-Regulated Anion Channel (VRAC) Permeability Hierarchy: Chloride Defines the Baseline

In LNCaP human prostate cancer epithelial cells, swelling-activated volume-regulated anion channels (VRACs) exhibit a well-defined anion selectivity sequence: Br⁻ ≈ I⁻ > Cl⁻ > F⁻ > methanesulfonate >> glutamate, with relative permeability numbers (P_X/P_Cl) of 1.26, 1.20, 1.0, 0.77, 0.49, and 0.036, respectively, as determined by patch-clamp electrophysiology . The unitary VRAC conductance was measured at 9.6 ± 1.8 pS . This permeability sequence is consistent with Eisenman selectivity series I (low field-strength site), where the dehydration energy penalty dominates over pore-binding energetics—meaning that the larger, less hydrated Br⁻ and I⁻ ions permeate more readily than Cl⁻ . In contrast, the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel exhibits a different selectivity sequence: Br⁻ > Cl⁻ > I⁻ > F⁻, highlighting that chloride channel selectivity is pore-architecture-dependent and cannot be generalized across channel families .

VRAC Anion channel Volume regulation Patch clamp Permeability ratio

Hofmeister Series Position: Chloride Stabilizes Proteins as a Kosmotrope, Bromide Acts as a Chaotrope

The Hofmeister (lyotropic) series ranks anions by their ability to stabilize (kosmotropic) or destabilize (chaotropic) protein structure. Chloride consistently occupies the kosmotropic region near sulfate and phosphate, whereas bromide falls in the intermediate-to-chaotropic region alongside nitrate . In quantitative thermodynamic studies on horse heart ferricytochrome c at pH 7.0, kosmotropic anions including chloride increased the thermodynamic stability (ΔΔG > 0 relative to buffer alone) of both ferrocytochrome c and ferricytochrome c, whereas chaotropic anions (perchlorate > iodide > nitrate > bromide) decreased stability according to the Hofmeister ranking . The m-value (δΔG/δ[cosolute]) was positive for sulfate and negative for chloride, bromide, iodide, nitrate, and perchlorate, with the magnitude of destabilization increasing with chaotropic character . At low to intermediate concentrations (≤0.5 M), even chaotropic anions restricted protein dynamics, but at ≥1.0 M, the denaturing effect of chaotropes dominated, with the unfolding potency following the Hofmeister series exactly .

Hofmeister series Protein stability Kosmotrope Chaotrope Cytochrome c

Procurement-Driven Application Scenarios for Chloride Ion (CAS 16887-00-6)


Physiological Electrolyte Formulation: Selecting Chloride as the Primary Anion for Cell Culture and Organ Bath Media

When formulating physiological saline (e.g., Ringer's solution, Krebs-Henseleit buffer, or Tyrode's solution), chloride is the mandatory anion at 100–150 mM to replicate extracellular fluid composition. Substitution with bromide cannot maintain physiological anion-exchange carrier function, as the neutrophil anion exchanger exhibits a 1.8-fold lower affinity for Br⁻ (Km 9 mM vs. 5 mM for Cl⁻) . Furthermore, chloride is an essential cofactor for photosynthetic water oxidation in Photosystem II; bromide substitution modifies tyrosine Z oxidation kinetics and cannot sustain normal O₂ evolution rates . Procurement specification: Use only USP/ACS-grade NaCl or KCl with documented bromide and iodide impurity limits below 0.01% to avoid confounding biological effects.

Corrosion Testing Standard: Chloride as the Benchmark Aggressive Halide for Pitting Evaluation

For accelerated pitting corrosion testing of stainless steels (ASTM G48, ASTM G61), chloride is the standard aggressive anion because it produces the lowest pitting potential among common halides. On LDSS 2001, the Epit in 0.6 M NaCl is 0.26 V_SCE—approximately 80 mV lower than in equimolar NaBr . Using bromide salts for corrosion qualification would yield falsely optimistic pitting resistance data. The overvoltage for active dissolution is ~180 mV lower in chloride than in bromide solutions, confirming chloride as the most rigorous test condition . Procurement specification: Use reagent-grade NaCl with total halide impurity <0.005% for reproducible polarization measurements.

Myeloperoxidase Activity Assays: Chloride at Physiological Concentration for HOCl Production Studies

In vitro reconstitution of the neutrophil MPO-H₂O₂-halide system requires chloride at ≥100 mM to approximate plasma concentrations (140 mM) and to account for the 60-fold lower specificity constant of Cl⁻ relative to Br⁻ . At equimolar halide concentrations, bromide outcompetes chloride, shifting the product profile from HOCl to HOBr, which confounds downstream detection of chlorination biomarkers such as 3-chlorotyrosine. The second-order rate constant for MPO Compound I reduction by Cl⁻ is (2.5 ± 0.3) × 10⁴ M⁻¹ s⁻¹ at pH 7 . Procurement specification: Use halide-free sodium phosphate buffer components and chloride salts with certified Br⁻ content ≤0.001% for MPO kinetic studies.

Ion Chromatography Calibration: Chloride as a Primary Anion Standard for Water Quality Analysis

In suppressed ion chromatography for drinking water and wastewater compliance testing (EPA Method 300.0, ISO 10304-1), chloride serves as a key calibration analyte that elutes between fluoride and bromide/nitrate on standard anion-exchange columns. The distinct retention time of chloride, governed by its intermediate ionic radius (181 pm) and hydration energy, enables resolution from bromide (196 pm) with resolution factors R_s > 1.5 under standard carbonate/bicarbonate eluent conditions . The limiting molar conductivity of Cl⁻ (76.3 S cm² mol⁻¹) provides a reliable suppressed conductivity signal for quantification at low µg/L levels . Procurement specification: Use certified 1,000 mg/L Cl⁻ standard solutions (NIST-traceable) with cross-calibration verification against independent Br⁻ and NO₃⁻ standards.

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